molecular formula C6H12ClN5 B6267734 4-(1H-Tetrazol-1-yl)piperidine CAS No. 690261-90-6

4-(1H-Tetrazol-1-yl)piperidine

Cat. No.: B6267734
CAS No.: 690261-90-6
M. Wt: 189.6
InChI Key:
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Description

4-(1H-Tetrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a tetrazole moiety.

Safety and Hazards

The safety information for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-1-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring, which is then coupled with piperidine . The reaction conditions often require the use of catalysts such as copper or zinc salts to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the tetrazole or piperidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Tetrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets and can lead to distinct pharmacological properties .

Properties

IUPAC Name

4-(tetrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQPNOLGWGPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653991
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-90-6
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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